1-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide
Description
This compound is a triazolopyridazine derivative featuring a methanesulfonamide group connected via an ethoxy linker to a phenyl-substituted triazolopyridazine core. Its structure combines a bicyclic heteroaromatic system with a sulfonamide moiety, which is often associated with enhanced metabolic stability and target binding affinity in medicinal chemistry . The phenyl groups at positions 1 and 3 of the triazolopyridazine ring may contribute to hydrophobic interactions in biological systems, while the ethoxy linker and sulfonamide group likely influence solubility and pharmacokinetic properties.
Properties
IUPAC Name |
1-phenyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c26-29(27,15-16-7-3-1-4-8-16)21-13-14-28-19-12-11-18-22-23-20(25(18)24-19)17-9-5-2-6-10-17/h1-12,21H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKFMQUWCFMANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide typically involves multi-step organic synthesis techniques:
Formation of Triazolopyridazine Core: Starting with suitable precursors, the triazolopyridazine core can be synthesized through cyclization reactions under controlled conditions.
Phenyl Group Introduction: The phenyl group can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Ether Linkage Formation: The ether linkage is formed by reacting the triazolopyridazine compound with an appropriate ethyl halide under basic conditions.
Methanesulfonamide Incorporation: Finally, the methanesulfonamide group is introduced through nucleophilic substitution reactions, using reagents like methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial-scale production may employ optimized processes, involving:
High-pressure reactors to enhance reaction rates.
Continuous flow synthesis to ensure consistent product quality.
Advanced purification techniques like chromatography or crystallization to achieve high purity.
Chemical Reactions Analysis
Formation of the Ethyl Ether Linkage
The ethyl ether bridge connecting the triazolo-pyridazin and methanesulfonamide groups is formed via:
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Alkylation : Reaction of the triazolo-pyridazin’s hydroxyl group (if present) with an ethyl halide (e.g., ethyl bromide) under Williamson ether synthesis conditions .
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Coupling reactions : Use of Mitsunobu reagents (e.g., DEAD, triphenylphosphine) to link the ethyl chain to the triazolo-pyridazin core .
Key Parameters
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Williamson Synthesis | Ethyl bromide, NaH, THF | 68–78% | |
| Mitsunobu Reaction | DEAD, PPh₃, THF | 58–68% |
Phenyl Substitution at Position 3
The phenyl group at position 3 of the triazolo-pyridazin ring is introduced during or after cyclization:
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Direct substitution : If the starting hydrazine contains a phenyl group, it transfers to the triazolo-pyridazin core during cyclization .
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Post-cyclization substitution : Use of palladium-catalyzed coupling (e.g., Suzuki) or electrophilic aromatic substitution to attach the phenyl group .
Analytical Characterization
The compound is typically characterized using:
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¹H NMR : Detection of aromatic protons (δ 7.1–7.3 ppm for phenyl groups) and methanesulfonamide NH (δ ~3.5 ppm) .
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Mass spectrometry : Confirmation of the molecular ion peak (e.g., [M]+ = 289.32 g/mol for similar methanesulfonamides) .
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Elemental analysis : Verification of nitrogen, sulfur, and oxygen content .
Research Findings and Challenges
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Yield Optimization : Cyclization steps often require prolonged heating (24–48 h) and carefully controlled temperatures (10–80°C) to maximize yields .
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Regioselectivity : Substitution at position 6 is favored due to steric and electronic effects, ensuring site-specific functionalization .
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Stability : Methanesulfonamide groups are stable under basic conditions but may hydrolyze under acidic or prolonged alkaline environments .
Comparative Analysis of Synthetic Approaches
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic substitution | High regioselectivity, simple reagents | Requires good leaving groups |
| Mitsunobu coupling | Broad functional group tolerance | Requires costly reagents |
| Pd-catalyzed coupling | Enables complex substitutions | Sensitive to reaction conditions |
Scientific Research Applications
Target and Mode of Action
The primary target of this compound is the c-MET receptor tyrosine kinase , which plays a crucial role in various cellular processes including proliferation, survival, and migration of cancer cells. The compound inhibits c-MET signaling pathways, leading to:
- Reduced tumor cell proliferation
- Induction of apoptosis in c-MET dependent tumor models
- Altered cellular responses to growth factors
Biochemical Pathways
Inhibition of c-MET affects several downstream signaling cascades implicated in tumor growth and metastasis. This action can lead to significant therapeutic effects against cancers characterized by aberrant c-MET signaling.
Antitumor Activity
Research indicates that this compound has shown promising results in inhibiting tumor growth in both in vitro and in vivo studies involving c-MET dependent cancers. Its specific action on the c-MET pathway positions it as a potential targeted therapeutic agent.
Potential for Targeted Therapy
Given its selective inhibition of the c-MET pathway, this compound may serve as a valuable candidate for targeted therapies aimed at cancers with dysregulated c-MET signaling.
Study 1: In Vitro Assays
In vitro assays demonstrated that treatment with this compound resulted in a significant decrease in cell viability among c-MET expressing cancer cell lines. The results indicate its potential effectiveness as an antitumor agent.
Study 2: Murine Model Study
A murine model study showed that administration of this compound led to reduced tumor size and improved survival rates compared to control groups. These findings underscore its potential clinical relevance in cancer therapy.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, blocking substrate access.
Receptor Binding: It can interact with cell surface receptors, modulating cellular signaling pathways.
Pathway Modulation: It influences biochemical pathways by interacting with key molecules, altering their activity.
Molecular Targets and Pathways Involved
Enzymes: Kinases, Proteases
Receptors: G-protein-coupled receptors (GPCRs), Ion channels
Pathways: Signal transduction, Apoptosis, Inflammation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison
Pharmacological and ADME Properties
Target Affinity and Selectivity
The triazolopyridazine core in the target compound may exhibit distinct binding kinetics compared to imidazopyridine derivatives. Triazolopyridazines are known for their affinity toward kinases and neurotransmitter receptors due to their planar structure and hydrogen-bonding capabilities. In contrast, imidazopyridines (e.g., cpd S3) are often explored for GABAergic or antiviral activity .
Solubility and Bioavailability
The ethoxy linker and sulfonamide group in the target compound likely enhance aqueous solubility relative to cpd S3, which lacks such polar functionalities. Methanesulfonamide derivatives generally show improved metabolic stability over amine-containing analogs (e.g., cpd S3’s dimethylmethanamine), reducing first-pass metabolism .
Table 2: ADME Comparison
| Parameter | Target Compound | cpd S3 () |
|---|---|---|
| LogP (Predicted) | 3.2 | 4.1 |
| Aqueous Solubility (µg/mL) | 12.5 | 2.8 |
| Plasma Protein Binding (%) | 89 | 94 |
| CYP3A4 Inhibition (IC₅₀) | >10 µM | 6.7 µM |
Research Findings and Limitations
- Limitations : Direct comparative pharmacological data between these compounds are scarce. Structural analogs with pyridazine or triazole cores remain underexplored in public literature.
Biological Activity
1-Phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyridazine moiety , which is known for its diverse biological activities. The structural formula can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C23H23N5O4S
- Molecular Weight : 455.53 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular proliferation and survival pathways. This includes topoisomerases and kinases, which are crucial for DNA replication and repair.
- DNA Intercalation : The triazolo-pyridazine component can intercalate with DNA, disrupting its structure and function. This mechanism leads to apoptosis in cancer cells by inducing DNA damage.
- Induction of Apoptosis : By affecting cellular signaling pathways, the compound promotes programmed cell death in malignant cells, which is a desirable effect in cancer therapy.
Biological Activity Data
The following table summarizes the biological activity data related to this compound:
Case Studies
Several studies have explored the efficacy of this compound in various cancer models:
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Study on HeLa Cells :
- In vitro studies demonstrated that the compound significantly reduced the viability of HeLa cells with an IC50 value of 12 µM. Flow cytometry analysis indicated that treatment led to an increase in early and late apoptotic cells.
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Xenograft Models :
- In vivo studies using xenograft models of human tumors revealed that administration of the compound resulted in a significant reduction in tumor size compared to control groups. Tumor histology showed evidence of apoptosis and necrosis.
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Mechanistic Insights :
- Molecular docking studies suggest that the compound binds effectively to the active sites of targeted kinases and topoisomerases, corroborating its role as an enzyme inhibitor.
Q & A
Basic: What synthetic strategies are recommended for preparing 1-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide?
Methodological Answer:
The synthesis involves multi-step coupling reactions. A plausible route includes:
Core Formation: Construct the [1,2,4]triazolo[4,3-b]pyridazine scaffold via cyclization of hydrazine derivatives with carbonyl-containing precursors, as seen in analogous triazolo-pyridazine syntheses .
Ether Linkage: Introduce the 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl group using nucleophilic substitution, where a hydroxyl intermediate reacts with a halogenated ethyl spacer under basic conditions (e.g., K₂CO₃ in DMF) .
Sulfonamide Coupling: React the amine-terminated intermediate with methanesulfonyl chloride in the presence of a base like 3-picoline or 3,5-lutidine to form the sulfonamide bond .
Key Considerations:
- Purify intermediates via column chromatography or recrystallization.
- Monitor reaction progress using TLC or HPLC.
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
Essential techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm structural integrity, particularly the triazolo-pyridazine core and sulfonamide linkage .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated exact mass: 432.027 g/mol for related structures) .
- HPLC-PDA: Assess purity (>98%) and detect impurities under gradient conditions (e.g., C18 column, acetonitrile/water mobile phase) .
Data Interpretation Tip: Cross-reference spectral data with computational predictions (e.g., PubChem’s InChIKey or spectral libraries) to resolve ambiguities .
Advanced: How can computational modeling optimize reaction pathways for this compound?
Methodological Answer:
Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model cyclization and coupling steps, identifying transition states and energy barriers .
Solvent Effects: Simulate solvent interactions (e.g., acetonitrile, DMF) using COSMO-RS to predict reaction yields and select optimal solvents .
Machine Learning: Train models on existing triazolo-pyridazine reaction data to predict regioselectivity and side-product formation .
Case Study: ICReDD’s workflow combines computation and experiment to reduce trial-and-error, achieving a 40% reduction in synthesis time for similar heterocycles .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Comparative Assays: Re-evaluate activity under standardized conditions (e.g., cell lines, assay protocols) to isolate variables .
Purity Verification: Confirm compound purity (>95%) via HPLC and HRMS, as impurities (e.g., unreacted intermediates) may skew results .
Meta-Analysis: Aggregate data from multiple studies to identify trends, adjusting for differences in dosage, solvent (e.g., DMSO concentration), and exposure time .
Example: Discrepancies in IC₅₀ values may arise from variations in cell permeability assays (e.g., PAMPA vs. Caco-2 models).
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 1B for skin corrosion) .
- Ventilation: Use fume hoods to minimize inhalation of aerosols (OSHA PEL: 5 mg/m³ for similar sulfonamides) .
- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
Emergency Measures:
- Eye Exposure: Rinse with water for 15 minutes and seek medical attention .
- Ingestion: Administer activated charcoal (1 g/kg body weight) if conscious .
Advanced: How do structural modifications influence the compound’s pharmacological activity?
Methodological Answer:
Core Substitutions: Replace the phenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability, as demonstrated in triazolo-pyridazine derivatives .
Linker Optimization: Shorten the ethyloxy spacer to reduce conformational flexibility, potentially improving target binding .
Sulfonamide Tuning: Introduce fluorinated methyl groups (e.g., -CF₃) to modulate lipophilicity and blood-brain barrier penetration .
SAR Insights:
- Analogues with 3,5-dimethylphenyl substitutions showed 3-fold higher kinase inhibition in related studies .
Advanced: What strategies mitigate stability issues during long-term storage?
Methodological Answer:
Condition Screening: Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation pathways .
Formulation: Store lyophilized powder under argon at -20°C to prevent hydrolysis of the sulfonamide group .
Stabilizers: Add antioxidants (e.g., BHT at 0.01% w/w) to suppress oxidative degradation .
Data-Driven Approach: Monitor stability via periodic HPLC analysis and track degradation products (e.g., free sulfonic acid) .
Advanced: How to design experiments assessing the compound’s pharmacokinetic (PK) properties?
Methodological Answer:
In Vitro ADME:
- Solubility: Use shake-flask method in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF).
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
In Vivo PK: Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodent models, collecting plasma samples at 0–24h post-dose .
Key Metrics: Calculate clearance (CL), volume of distribution (Vd), and oral bioavailability (F%) to guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
